molecular formula C22H25NO4S B2443854 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 899217-51-7

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2443854
CAS No.: 899217-51-7
M. Wt: 399.51
InChI Key: KAKHAJIJPFPDSV-UHFFFAOYSA-N
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Description

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl, ethoxyphenyl, and sulfonyl groups. Common reagents used in these reactions include butyl bromide, 4-ethoxybenzenesulfonyl chloride, and methylquinoline. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It can be explored for its potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one
  • 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4(1H)-one
  • 1-butyl-3-((4-fluorophenyl)sulfonyl)-6-methylquinolin-4(1H)-one

Uniqueness

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(22(24)19-14-16(3)7-12-20(19)23)28(25,26)18-10-8-17(9-11-18)27-5-2/h7-12,14-15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKHAJIJPFPDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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